REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:12]=[C:11](Cl)[CH:10]=[CH:9][C:6]=1[CH2:7][NH2:8])([O-])=O.CC[N:16]([CH:20](C)C)C(C)C.[NH4+].[Cl-].C1C[O:28][CH2:27]C1>CO.[Zn]>[O:28]=[C:27]1[NH:8][CH2:7][C:6]2[C:5](=[CH:12][C:11]([C:20]#[N:16])=[CH:10][CH:9]=2)[NH:2]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
24 mmol
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(CN)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
3.5 eq. of ethyl chloroforamte were added dropwise
|
Type
|
EXTRACTION
|
Details
|
After extraction from ethylacetate/
|
Type
|
CUSTOM
|
Details
|
NaHCO3 and evaporation of the organic layer a light brown solid
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
STIRRING
|
Details
|
the suspension stirred at rt for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the product isolated via extraction with ethylacetate
|
Type
|
CUSTOM
|
Details
|
After evaporation a light yellow solid
|
Type
|
CUSTOM
|
Details
|
resulted
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=CC(=CC=C2CN1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |